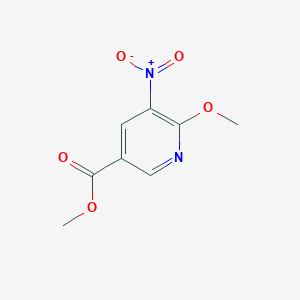
Methyl 6-methoxy-5-nitronicotinate
概要
説明
Methyl 6-methoxy-5-nitronicotinate is an organic compound with the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol . It is a versatile small molecule scaffold used in various research and development applications . The compound is characterized by its nitro group and methoxy group attached to a nicotinate structure, making it a valuable building block in synthetic chemistry .
準備方法
The synthesis of Methyl 6-methoxy-5-nitronicotinate typically involves the esterification of 6-methoxy-5-nitronicotinic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Methyl 6-methoxy-5-nitronicotinate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Methyl 6-methoxy-5-nitronicotinate is used in various scientific research applications, including:
作用機序
The mechanism of action of Methyl 6-methoxy-5-nitronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors . The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and selectivity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Methyl 6-methoxy-5-nitronicotinate can be compared with similar compounds such as:
Methyl 6-chloro-5-nitronicotinate: Similar structure but with a chloro group instead of a methoxy group.
Methyl 6-methyl-5-nitronicotinate: Similar structure but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
生物活性
Methyl 6-methoxy-5-nitronicotinate (CAS Number: 59237-49-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of nicotine-related research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 212.16 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 331.0 ± 37.0 °C at 760 mmHg
- Melting Point : 118-119 °C (after recrystallization from cyclohexane) .
Synthesis
This compound can be synthesized through various methods, primarily involving the reaction of methyl 6-chloro-5-nitronicotinate with sodium methylate in methanol. The general procedure includes:
-
Preparation :
- Dissolve methyl 6-chloro-5-nitronicotinate in anhydrous methanol.
- Add sodium methylate gradually while stirring for approximately eight hours.
- Concentrate the solution and extract with ethyl acetate.
- Purification :
Pharmacological Properties
This compound has been studied for its role as a constrained nicotine hapten, which is significant for vaccine development against nicotine addiction. Janda et al. demonstrated that immunization with this compound resulted in high antibody titers against nicotine, indicating its potential use in creating effective nicotine vaccines . The study reported:
- Antibody Titer : Approximately 25,000
- Affinity for Nicotine :
Case Studies
- Nicotine Vaccine Development :
- Immunogenicity Assessment :
Toxicological Profile
While specific toxicity data on this compound is limited, general safety assessments indicate that compounds in this class should be evaluated for potential adverse effects before clinical application .
特性
IUPAC Name |
methyl 6-methoxy-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-7-6(10(12)13)3-5(4-9-7)8(11)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHVJUGJZGYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372623 | |
| Record name | methyl 6-methoxy-5-nitronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59237-49-9 | |
| Record name | methyl 6-methoxy-5-nitronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













